2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline

Description

Molecular Identification and Registry

2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)aniline is a synthetic organic compound with the molecular formula C₁₀H₈F₃N₃ and a molecular weight of 227.19 g/mol . Its primary registry identifier is the CAS number 883881-78-5 , assigned by the Chemical Abstracts Service. Additional identifiers include:

- EC Number : Not formally assigned

- DSSTox Substance ID : DTXSID60427698

- PubChem CID : 7064033

- Wikidata QID : Q82240360

The compound is cataloged in major chemical databases, including PubChem and ChEMBL, and is referenced in patent literature for its utility in pharmaceutical intermediates.

Structural Features and Molecular Architecture

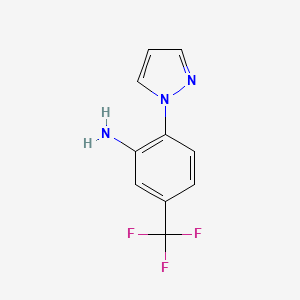

The molecule consists of three distinct moieties (Figure 1):

- Aniline backbone : A benzene ring substituted with an amino group (-NH₂) at position 1.

- Trifluoromethyl group (-CF₃) : Located at position 5 on the benzene ring, imparting electron-withdrawing properties.

- Pyrazole ring : A five-membered aromatic heterocycle (1H-pyrazol-1-yl) attached at position 2 via a nitrogen atom.

Key Bonding Characteristics:

- The pyrazole ring connects to the benzene ring through a C-N single bond (1.45 Å, typical for aryl amines).

- The trifluoromethyl group adopts a trigonal pyramidal geometry with C-F bond lengths of ~1.33 Å.

- Intramolecular hydrogen bonding occurs between the aniline NH₂ group and the pyrazole N-atom, stabilizing the planar conformation.

IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name is This compound , derived as follows:

- Parent chain: Benzenamine (aniline)

- Substituents:

- 1H-pyrazol-1-yl group at position 2

- Trifluoromethyl group at position 5

Crystallographic Parameters and Solid-State Properties

While single-crystal X-ray diffraction data for this specific compound is unavailable, related analogs provide insights:

Comparative Crystallographic Trends:

Powder X-ray diffraction (PXRD) patterns for hydrochloride salts show characteristic peaks at 2θ = 5.63°, 10.37°, 12.73° . Thermal analysis indicates a melting point of 154–156°C , with decomposition above 300°C under nitrogen.

Electronic Structure Distribution

The electronic properties are dominated by two electron-withdrawing groups:

Properties

IUPAC Name |

2-pyrazol-1-yl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-2-3-9(8(14)6-7)16-5-1-4-15-16/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUQHVNLXBAREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427698 | |

| Record name | 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883881-78-5 | |

| Record name | 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Representative Procedure:

- Reactants :

- 4-Nitrophenylhydrazine hydrochloride and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate.

- Conditions :

- Microwave irradiation at 175°C for 1.5 min in acetic acid with triethylamine.

- Outcome :

Table 1 : Optimization of Cyclocondensation Conditions

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 160 | 2 | 82 |

| 2 | Acetic acid | 175 | 1.5 | 91 |

| 3 | DMF | 205 | 15 | 89 |

Reduction of Nitro-Substituted Precursors

Nitro-to-amine reduction is a critical step in multistep syntheses.

Methods:

- Catalytic Hydrogenation :

- Continuous Flow Hydrogenation :

Table 2 : Comparison of Reduction Techniques

| Method | Catalyst | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Batch Hydrogenation | Pd/C | EtOH | 6 h | 89 |

| Flow Hydrogenation | Pd/Al₂O₃ | AcOH | 20 min | 98 |

| Transfer Hydrogenation | NH₃·BH₃ | THF | 2 h | 72 |

Microwave-Assisted and Continuous Flow Synthesis

Modern techniques improve reaction efficiency and scalability.

Case Study:

- Microwave Cyclocondensation :

Advantages :

Functionalization of Pre-Formed Pyrazole Cores

Late-stage modifications allow diversification.

Examples:

- Sulfonation :

- Borylation :

Troubleshooting Common Issues

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its potential biological activities, which are primarily attributed to the presence of the pyrazole and trifluoromethyl groups. These functionalities are often associated with enhanced pharmacological properties.

Anticancer Activity

Research indicates that derivatives of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown promising results against:

- MCF7 (breast cancer)

- SF-268 (brain cancer)

- NCI-H460 (lung cancer)

These studies report varying GI50 values, suggesting that structural modifications can enhance anticancer efficacy.

Anti-inflammatory and Analgesic Properties

Compounds containing pyrazole rings are known for anti-inflammatory and analgesic activities. The trifluoromethyl group may further enhance these effects by improving metabolic stability.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of serine proteases, with reported IC50 values indicating significant activity.

Agrochemicals

This compound may serve as a scaffold for developing new agrochemical agents. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making them more effective in pest control applications.

Materials Science

The unique chemical structure of this compound allows it to be utilized as a building block in the synthesis of advanced materials. Its properties can influence:

- Conductivity

- Thermal stability

These characteristics are crucial for developing new materials with tailored properties for electronics and coatings.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Trifluoromethylation of aromatic amines using reagents like Umemoto’s reagents.

- Oxidation and reduction reactions to modify functional groups.

These methods can be optimized for yield and purity based on specific research needs.

Case Study 1: Antiparasitic Efficacy

A study evaluating related pyrazole compounds demonstrated that one derivative exhibited an EC50 of 0.010 μM against Plasmodium falciparum, underscoring the importance of trifluoromethyl substitutions in enhancing biological activity.

Case Study 2: Enzyme Activity Modulation

Another research article focused on the inhibition of SPPL2a (a type of serine protease) by pyrazole derivatives, including those structurally similar to this compound. The compound exhibited significant inhibition with an IC50 value of 0.37 μM, indicating its potential as a therapeutic agent targeting specific proteolytic pathways.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The pyrazole ring can interact with various enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Positional Isomerism : The trifluoromethyl group’s position on the pyrazole (e.g., 3- vs. 5-position) significantly alters electronic density and steric bulk, impacting receptor binding in medicinal applications .

- Hybrid Systems : Compounds like 5-fluoro-2-[3-(trifluoromethyl)-1H-indazol-1-yl]aniline incorporate fused indazole rings, increasing molecular weight and complexity, which may enhance selectivity in kinase inhibition .

Biological Activity

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline, a compound characterized by its pyrazole and trifluoromethyl groups, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H8F3N3

- Molecular Weight : 227.19 g/mol

- Structure : The compound features a pyrazole ring connected to an aniline moiety with a trifluoromethyl substituent, contributing to its unique reactivity and biological profile .

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that compounds with similar structural motifs inhibited the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. The IC50 values for these compounds ranged from 6 to 63 μM, demonstrating their potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 30 |

| Similar Pyrazole Derivative | PDAC PANC-1 | 63 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro studies have shown that pyrazole derivatives can inhibit key inflammatory mediators such as COX enzymes. For instance, certain derivatives displayed IC50 values as low as 0.01 μM for COX-2 inhibition, indicating a strong anti-inflammatory effect compared to standard drugs like diclofenac .

The mechanisms underlying the biological activities of this compound involve modulation of various signaling pathways. For example:

- Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the inhibition of ERK phosphorylation and modulation of NF-κB signaling pathways .

- Inflammatory Response : It inhibits the activity of matrix metalloproteinases (MMPs), which are critical in tissue remodeling during inflammation and tumor progression .

Study on Antitumor Effects

A detailed study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 and PDAC cell lines. The results indicated that compounds with trifluoromethyl substitutions significantly inhibited cell migration and invasion, reinforcing their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Research

In vivo studies further demonstrated the analgesic and anti-inflammatory properties of these compounds. For instance, specific derivatives exhibited over 50% inhibition in animal models for pain relief compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves palladium-catalyzed cross-coupling reactions. For example, coupling 2-(5-bromopyrazin-2-yl)-4-(trifluoromethyl)aniline with zinc dicyanide using tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen yields the target compound . Key factors include:

- Catalyst loading : 5–10 mol% Pd(PPh₃)₄.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.

- Temperature : 80–100°C optimizes kinetics without promoting side reactions.

Yield variations (13–70%) often arise from impurities in starting materials or incomplete catalyst activation .

Q. How can the purity of this compound be validated?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC : Use C18 reverse-phase columns with acetonitrile-water gradients (0.03% formic acid modifier) to assess purity (>95%) .

- LCMS : Monitor m/z 265 [M+H]⁺ for molecular ion confirmation .

- ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.2–8.1 ppm and CF₃ groups at δ 120–125 ppm (¹³C) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from tautomerism (pyrazole ring) or solvent effects. Strategies include:

- Variable-temperature NMR : Identify dynamic equilibria (e.g., pyrazole NH proton exchange) .

- Deuterated solvents : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .

Q. What mechanistic insights explain low yields in Suzuki-Miyaura couplings involving this compound?

- Methodological Answer : Low yields (<30%) may result from:

- Steric hindrance : Bulky trifluoromethyl groups impede Pd catalyst access.

- Side reactions : Competing protodehalogenation or homocoupling.

Optimization strategies : - Use Buchwald-Hartwig ligands (e.g., XPhos) to enhance catalyst turnover .

- Add silver salts (Ag₂CO₃) to suppress halide interference .

Q. How does the electronic nature of the pyrazole ring influence reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., CF₃) on the aniline ring deactivate the pyrazole N1 position, favoring C4 functionalization. Computational studies (DFT) show:

- Charge distribution : Pyrazole C4 has higher electron density, facilitating electrophilic substitution .

- Catalyst compatibility : Pd(0)/Cu(I) bimetallic systems improve regioselectivity in heterocyclic couplings .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer : Trace pyrazole byproducts (e.g., 4-chloro derivatives) require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.